molecular formula C11H13ClN2 B057932 (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane CAS No. 140111-52-0

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B057932
CAS No.: 140111-52-0
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-DJBFQZMMSA-N
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Description

(2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane is a natural product found in Epipedobates anthonyi and Epipedobates tricolor with data available.

Properties

CAS No.

140111-52-0

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9?,10+/m0/s1

InChI Key

NLPRAJRHRHZCQQ-DJBFQZMMSA-N

SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Isomeric SMILES

C1C[C@@H]2C(C[C@H]1N2)C3=CN=C(C=C3)Cl

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

Other CAS No.

140111-52-0

Pictograms

Acute Toxic

Synonyms

(1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane;  1R,2R,4S)-Epibatidine;  (1R-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane;  Alkaloid 208/210 from Dendrobates;  CMI 488;  Epibatidine

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

Epibatidine has two mechanisms of action: it can bind to either nicotinic acetylcholine receptors (nAChR) or muscarinic acetylcholine receptors (mAChR). Specifically, the analgesic property of epibatidine is believed to take place by its binding to the α4/β2 subtype of nicotinic receptors.

Subcellular Localization

Given its role as a potent agonist at both neuronal and neuromuscular nicotinic receptors, it is likely that Epibatidine is localized at the synapses where these receptors are found.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Reactant of Route 2
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

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